molecular formula C13H11NO4 B286495 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

カタログ番号 B286495
分子量: 245.23 g/mol
InChIキー: BGCUNQYSYKNKNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the early 1990s, and its mechanism of action has been extensively studied since then.

作用機序

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain of VEGF receptor 2 (VEGFR2), which prevents the autophosphorylation of the receptor and downstream signaling events that are required for angiogenesis and tumor growth. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione also inhibits the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of VEGFR2 and other receptor tyrosine kinases by 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione leads to a decrease in angiogenesis and tumor growth. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.

実験室実験の利点と制限

One advantage of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its specificity for VEGFR2 and other receptor tyrosine kinases involved in tumor growth and angiogenesis. This specificity makes it a promising anti-cancer agent with fewer side effects compared to other non-specific kinase inhibitors. However, one limitation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to develop more potent and selective VEGFR2 inhibitors based on the structure of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, making it more effective in vivo. Finally, the investigation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione in other diseases, such as macular degeneration and diabetic retinopathy, may lead to new therapeutic applications for this compound.

合成法

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione involves the reaction of 3-(1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione with an N-acylated derivative of L-tyrosine. The reaction is catalyzed by a palladium catalyst and proceeds through a Heck-type coupling reaction. The resulting product is then purified through column chromatography to obtain pure 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione.

科学的研究の応用

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Therefore, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been investigated as a potential anti-cancer agent.

特性

分子式

C13H11NO4

分子量

245.23 g/mol

IUPAC名

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

InChIキー

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

正規SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。